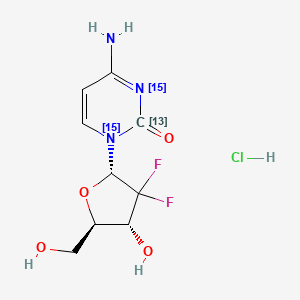

1'-Epi Gemcitabine-13C,15N2 Hydrochloride

Description

Overview of Gemcitabine (B846) and its Structural Analogs in Research Contexts

Gemcitabine, chemically known as 2',2'-difluoro-2'-deoxycytidine (dFdC), is a nucleoside analog that has been a cornerstone in the treatment of various cancers, including pancreatic, non-small cell lung, breast, and ovarian cancers. nih.govnih.gov As a prodrug, Gemcitabine is transported into cells and then phosphorylated by intracellular kinases to its active diphosphate (B83284) (dFdCDP) and triphosphate (dFdCTP) forms. nih.gov These active metabolites exert their cytotoxic effects by inhibiting DNA synthesis and ribonucleotide reductase, an enzyme crucial for producing the deoxynucleotides required for DNA replication and repair. researchgate.netelsevierpure.com

The clinical importance of Gemcitabine has spurred extensive research into its structural analogs. These analogs are synthesized to investigate structure-activity relationships, overcome mechanisms of drug resistance, and improve the metabolic stability and therapeutic window of the parent compound. nih.govresearchgate.net For instance, modifications at various positions of the gemcitabine molecule have been explored to enhance its efficacy and reduce its rapid metabolism into the inactive metabolite, 2',2'-difluorodeoxyuridine (dFdU). nih.gov

Significance of Stereoisomers and Epimers in Nucleoside Analog Research

Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. researchgate.net Epimers are a specific type of stereoisomer that differs in configuration at only one stereogenic center. researchgate.netgoogle.com In nucleoside analogs like Gemcitabine, the stereochemistry at the anomeric carbon (C1' of the sugar moiety) is critical for biological activity.

Gemcitabine itself is the β-anomer. synzeal.com Its epimer at the 1' position, the α-anomer, is also known as 1'-Epi Gemcitabine or Gemcitabine EP Impurity B. simsonpharma.compharmaffiliates.comsoton.ac.uk The spatial arrangement of the nucleobase relative to the sugar ring dictates how the molecule interacts with enzymes like kinases, which are responsible for its activation, and with DNA polymerases during incorporation into DNA. The synthesis of Gemcitabine often produces a mixture of α and β anomers, and purification steps are necessary to isolate the biologically active β-anomer. synzeal.comresearchgate.netnih.gov The study of these epimers is crucial for understanding the specificity of biological processes and for ensuring the purity of the final active pharmaceutical ingredient.

Rationale for Stable Isotope Labeling in Drug Metabolism and Biomedical Studies

Stable isotope labeling is a powerful technique used in drug discovery and development to trace the metabolic fate of a drug within a biological system. researchgate.netajgreenchem.com This method involves replacing one or more atoms of a drug molecule with their non-radioactive, heavier isotopes, such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), or deuterium (B1214612) (²H). researchgate.net Because these isotopes are chemically identical to their more abundant counterparts, the labeled molecule behaves in the same way as the unlabeled drug in biological processes. researchgate.net

The key advantage of stable isotope-labeled compounds is their detectability by mass spectrometry (MS). ajgreenchem.com A mass spectrometer can distinguish between the labeled and unlabeled compound based on their mass difference. This allows the labeled compound to be used as an internal standard in quantitative bioanalysis. researchgate.netresearchgate.net When added to a biological sample at a known concentration, the internal standard helps to correct for variability during sample preparation, extraction, and analysis, thereby improving the accuracy and precision of the measurement of the unlabeled drug. researchgate.net

Specific Research Utility of 1'-Epi Gemcitabine-13C,15N2 Hydrochloride as a Labeled Epimer and Internal Standard

This compound is a prime example of a sophisticated research tool that combines the principles of stereoisomerism and stable isotope labeling. It is the α-anomer of Gemcitabine, labeled with one carbon-13 and two nitrogen-15 atoms. simsonpharma.comnih.gov This specific design makes it an ideal internal standard for the quantification of Gemcitabine (the β-anomer) in complex biological matrices such as plasma and tissue homogenates using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.net

While a stable isotope-labeled version of Gemcitabine itself (the β-anomer) is also used as an internal standard, the use of the labeled epimer offers a distinct advantage. Since the α- and β-anomers have slightly different physicochemical properties, they can often be chromatographically separated. However, they are expected to have very similar behavior during sample extraction and ionization in the mass spectrometer. This allows for the precise quantification of the active β-anomer without interference from the internal standard in the chromatographic timeline, while still effectively correcting for analytical variability.

In pharmacokinetic studies, where researchers aim to determine the absorption, distribution, metabolism, and excretion (ADME) of a drug, accurate quantification is essential. The use of this compound as an internal standard in LC-MS/MS assays enables the reliable measurement of Gemcitabine and its metabolites, providing high-quality data for understanding the drug's behavior in the body. nih.govuu.nl

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Chemical Name | 4-amino-1-[(2S,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrochloride-2-¹³C-1,3-¹⁵N₂ |

| Synonyms | 1'-Epi Gemcitabine-¹³C,¹⁵N₂ HCl, α-Anomer of labeled Gemcitabine |

| Molecular Formula | C₈[¹³C]H₁₂ClF₂N[¹⁵N]₂O₄ |

| Molecular Weight | 302.64 g/mol |

| CAS Number | Not available for the labeled compound, 122111-05-1 (unlabeled HCl salt) |

| Appearance | Solid |

| Solubility | Soluble in water |

Note: Data compiled from multiple sources. researchgate.netsimsonpharma.comnih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name | Abbreviation/Synonym |

|---|---|

| This compound | Labeled α-anomer |

| Gemcitabine | dFdC, 2',2'-difluoro-2'-deoxycytidine (β-anomer) |

| Gemcitabine diphosphate | dFdCDP |

| Gemcitabine triphosphate | dFdCTP |

| 2',2'-difluorodeoxyuridine | dFdU |

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-amino-1-[(2S,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl](213C,1,3-15N2)pyrimidin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F2N3O4.ClH/c10-9(11)6(16)4(3-15)18-7(9)14-2-1-5(12)13-8(14)17;/h1-2,4,6-7,15-16H,3H2,(H2,12,13,17);1H/t4-,6-,7+;/m1./s1/i8+1,13+1,14+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKKDEIYWILRZIA-YUECSCTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C[15N]([13C](=O)[15N]=C1N)[C@@H]2C([C@@H]([C@H](O2)CO)O)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClF2N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Theoretical Framework of Stable Isotope Labeling in Biomedical Research

Principles of Carbon-13 and Nitrogen-15 (B135050) Isotopic Enrichment in Organic Molecules

Stable isotope labeling involves the incorporation of heavier, non-radioactive isotopes, such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), into organic molecules. Unlike their more abundant counterparts, ¹²C and ¹⁴N, these heavier isotopes can be detected and distinguished by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. youtube.comyoutube.com The process of isotopic enrichment for a molecule like 1'-Epi Gemcitabine-13C,15N2 Hydrochloride involves the strategic replacement of specific carbon and nitrogen atoms with their heavier stable isotopes.

The synthesis of isotopically labeled nucleosides, such as gemcitabine (B846), often starts with simple, commercially available labeled precursors. nih.govckisotopes.comnih.gov For instance, the synthesis of gemcitabine labeled with ¹³C and ¹⁵N can utilize precursors like ¹³C- and ¹⁵N-labeled cytosine. researchgate.net The introduction of these isotopes creates a molecule that is chemically identical to the unlabeled compound but has a higher molecular weight. This mass difference is the key to its utility in biomedical research.

The choice of which atoms to label is critical and depends on the intended application. For use as an internal standard in quantitative analysis, the labels should be in a stable part of the molecule that is not subject to metabolic cleavage. In the case of this compound, the ¹³C and ¹⁵N atoms are incorporated into the pyrimidine (B1678525) ring, a core and stable part of the gemcitabine structure. scilit.comresearchgate.net

Isotope Effects in Biological Systems: Theoretical Considerations for Reaction Mechanism Studies

The replacement of an atom with its heavier isotope can lead to a change in the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.orglibretexts.org This effect arises primarily from the difference in the zero-point vibrational energy of the bond containing the isotope. A bond to a heavier isotope has a lower zero-point energy, making it stronger and requiring more energy to break. wikipedia.org Consequently, reactions involving the cleavage of a bond to a heavier isotope are generally slower than those with the lighter isotope. taylorandfrancis.com

KIEs are categorized as either primary or secondary. A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. wikipedia.org A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. wikipedia.orglibretexts.org

The magnitude of the KIE provides valuable information about the transition state of a reaction. For instance, a large primary deuterium (B1214612) (²H) KIE is often indicative of a transition state where the C-H bond is symmetrically broken. nih.gov While KIEs for heavier atoms like ¹³C and ¹⁵N are generally smaller than for deuterium, they can still provide crucial mechanistic insights. wikipedia.orgnih.gov For example, ¹³C and ¹⁵N KIEs have been used to study the mechanisms of various enzymes, including those involved in drug metabolism. nih.govnih.gov By measuring the KIE for the metabolism of a drug, researchers can gain a deeper understanding of the enzymatic mechanism and identify the rate-limiting steps. nih.govnih.govresearchgate.net

Utility of Stable Isotope-Labeled Compounds in Tracing Biochemical Pathways and Metabolic Flux Analysis

Stable isotope-labeled compounds are powerful tools for tracing the fate of molecules in complex biological systems and for quantifying the rates of metabolic pathways, a field known as metabolic flux analysis. youtube.comnih.govnih.gov By introducing a labeled substrate into cells, tissues, or whole organisms, researchers can follow the incorporation of the isotopic label into downstream metabolites. This allows for the unambiguous identification and mapping of biochemical pathways. nih.govembopress.org

In cancer research, stable isotope tracing using ¹³C- and ¹⁵N-labeled nutrients like glucose and glutamine has been instrumental in understanding the metabolic reprogramming that is a hallmark of cancer. researchgate.netnih.govmdpi.com These studies have revealed how cancer cells alter their metabolic pathways to support rapid proliferation and survival. embopress.org

For anticancer drugs like gemcitabine, stable isotope-labeled analogs can be used to trace their uptake, metabolism, and mechanism of action. For example, by using labeled gemcitabine, researchers can track its conversion to its active phosphorylated forms and its incorporation into DNA, which is a key aspect of its cytotoxic effect. nih.govnih.gov This information is crucial for understanding the drug's efficacy and for developing strategies to overcome drug resistance.

Metabolic flux analysis with stable isotopes provides quantitative data on the rates of metabolic reactions. youtube.comnih.govnih.gov This is achieved by measuring the distribution of isotopic labels in various metabolites and using mathematical models to calculate the flux through different pathways. This approach has been used to study the metabolic effects of drugs and to identify potential targets for therapeutic intervention. nih.gov

Foundations of Quantitative Bioanalytical Analysis Using Stable Isotope-Labeled Internal Standards

One of the most significant applications of stable isotope-labeled compounds in biomedical research is their use as internal standards in quantitative bioanalytical methods, particularly liquid chromatography-mass spectrometry (LC-MS). scispace.comnih.govresearchgate.net An internal standard is a compound of known concentration that is added to a sample prior to analysis. It is used to correct for variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of the quantitative measurement. scispace.comnih.gov

A stable isotope-labeled internal standard (SIL-IS) is considered the "gold standard" for quantitative LC-MS analysis because it has nearly identical physicochemical properties to the analyte being measured (the unlabeled compound). scispace.comnih.govresearchgate.net This means that it will behave in the same way as the analyte during sample extraction, chromatography, and ionization in the mass spectrometer. As a result, any loss of analyte during sample processing will be mirrored by a proportional loss of the SIL-IS, and any variation in instrument response will affect both the analyte and the SIL-IS equally. scispace.comnih.gov

This compound is specifically designed for this purpose. scilit.com When quantifying gemcitabine in a biological sample, a known amount of this compound is added. The mass spectrometer can distinguish between the unlabeled gemcitabine and the labeled internal standard due to their mass difference. The ratio of the signal from the analyte to the signal from the SIL-IS is then used to calculate the concentration of the analyte in the original sample. nih.govnih.govajgreenchem.commdpi.com This method, known as isotope dilution mass spectrometry, provides highly accurate and precise quantification. nih.gov

An in-depth examination of the synthesis and structural characterization of this compound reveals the intricate methodologies required to produce this complex, isotopically labeled nucleoside analog. This compound, an epimer of the widely used chemotherapeutic agent Gemcitabine, incorporates stable isotopes of carbon and nitrogen, making it a valuable tool in metabolic and pharmacokinetic studies. The precise control of stereochemistry and the strategic integration of isotopes demand a sophisticated combination of synthetic and analytical techniques.

Bioanalytical and Quantitative Methodologies Utilizing 1 Epi Gemcitabine 13c,15n2 Hydrochloride

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Assays for Gemcitabine (B846) and Metabolite Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the predominant analytical technique for the quantification of drugs and their metabolites in biological matrices due to its high sensitivity and selectivity. waters.com The development of LC-MS/MS assays for gemcitabine and its primary metabolite, 2',2'-difluorodeoxyuridine (dFdU), requires meticulous optimization of chromatographic conditions and mass spectrometric parameters. researchgate.netnih.gov These methods enable the simultaneous determination of the parent drug and its metabolites from small sample volumes, facilitating high-throughput analysis crucial for clinical studies. nih.gov

The use of a stable isotope-labeled (SIL) internal standard is considered the gold standard in quantitative LC-MS/MS analysis. scispace.comnih.gov An ideal SIL internal standard, such as Gemcitabine-13C,15N2 Hydrochloride, co-elutes with the analyte and exhibits identical chemical and physical properties during sample extraction, chromatographic separation, and ionization. waters.comcaymanchem.com This ensures that any variability in the analytical process, such as extraction recovery, matrix effects (ion suppression or enhancement), and instrument response, affects both the analyte and the internal standard equally. waters.comnih.gov By using the ratio of the analyte signal to the internal standard signal, these variations can be effectively compensated for, leading to a significant improvement in the accuracy and precision of the measurement. scispace.comnih.gov

The use of a labeled epimer, such as 1'-Epi Gemcitabine-13C,15N2 Hydrochloride, serves this purpose effectively. While chemically distinct as a diastereomer, its structural similarity and mass difference from the unlabeled analyte allow it to be distinguished by the mass spectrometer while behaving almost identically during chromatography and sample processing. Research has demonstrated that methods employing SIL internal standards show significantly lower variance and improved precision compared to those using structural analogs. scispace.com For instance, in the analysis of gemcitabine and its metabolite dFdU, the use of Gemcitabine-13C,15N2 Hydrochloride as an internal standard resulted in excellent precision and accuracy. researchgate.netresearchgate.net The intra- and inter-day precision for gemcitabine and dFdU were reported to be ≤ 5% and ≤ 7%, respectively, with accuracy ranging from 93.8% to 105.3%. researchgate.netsgcc.sg This level of performance is critical for reliable pharmacokinetic evaluation and therapeutic drug monitoring.

Table 1: LC-MS/MS Method Validation Parameters with SIL Internal Standard

| Analyte | Precision (Intra-day) | Precision (Inter-day) | Accuracy Range | Linearity Range (ng/mL) | Reference |

|---|---|---|---|---|---|

| Gemcitabine (dFdC) | ≤ 5% | ≤ 7% | 98.0% - 105.3% | 2 - 2,000 | researchgate.net, researchgate.net |

| dFdU | ≤ 5% | ≤ 7% | 93.8% - 104.9% | 20 - 20,000 | researchgate.net, researchgate.net |

Effective sample preparation is a critical step to remove interfering substances from complex biological matrices like plasma and tissue, thereby improving the robustness and reliability of the LC-MS/MS analysis. ajgreenchem.comijpsjournal.com The primary techniques employed for gemcitabine analysis include protein precipitation (PPT) and solid-phase extraction (SPE). ajgreenchem.comijpsjournal.com

Protein Precipitation (PPT) is a widely used technique due to its simplicity and speed. chromatographyonline.com It typically involves adding an organic solvent, such as acetonitrile (B52724) or methanol (B129727), to the biological sample to denature and precipitate proteins. chromatographyonline.comasianpubs.org After centrifugation, the clear supernatant containing the analyte is collected for analysis. chromatographyonline.com A novel micro-protein precipitation (mPPT) method has been developed for the analysis of gemcitabine, requiring only 5 µL of human plasma. researchgate.netsgcc.sg This approach not only conserves precious sample but also significantly reduces matrix effects, a common issue with traditional PPT. researchgate.net When sample volume was reduced from 50 µL to 5 µL, ion suppression for gemcitabine and its internal standard decreased from over 20% to less than 6%. researchgate.net

Solid-Phase Extraction (SPE) is a more selective and powerful technique that provides cleaner sample extracts compared to PPT. ijpsjournal.comnih.gov SPE utilizes a solid sorbent material, often a polymeric reversed-phase material, to retain the analyte of interest while allowing interfering components to be washed away. nih.gov The analyte is then eluted with a small volume of a strong solvent. This technique generally results in higher extraction recovery and reduced matrix effects, though it can be more time-consuming and costly than PPT. ijpsjournal.com For the analysis of gemcitabine and its metabolites from tumor tissue, a sample preparation method involving homogenization in ice-cold acetonitrile has been successfully used. nih.gov

Table 2: Comparison of Sample Preparation Techniques for Gemcitabine Analysis

| Technique | Sample Matrix | Key Advantages | Recovery | Matrix Effect | Reference |

|---|---|---|---|---|---|

| Micro-Protein Precipitation (mPPT) | Human Plasma | Rapid, simple, minimal sample volume (5 µL) | 87.7% - 89.7% | Near negligible ion suppression (<6%) | researchgate.net, sgcc.sg |

| Protein Precipitation (PPT) | Human Plasma | Generic, fast, cost-effective | >90% | Can be significant; reducible with smaller sample volumes | researchgate.net, asianpubs.org |

| Solid-Phase Extraction (SPE) | Human Plasma, Tissue | High selectivity, cleaner extracts, reduced matrix effects | >82% (general) | Lower compared to PPT | nih.gov |

| Tissue Homogenization & Precipitation | Tumor Tissue | Direct analysis of tissue concentrations | >90% | Analyte dependent (enhancement or suppression) | nih.gov |

Application of Nuclear Magnetic Resonance (NMR)-Based Metabolomics for Comprehensive Metabolic Profiling

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for obtaining detailed structural and quantitative information about metabolites in biological systems. nih.gov When combined with stable isotope labeling, NMR-based metabolomics can provide unique insights into the metabolic fate of drugs and the perturbations they cause in cellular pathways. nih.gov

Stable isotope-resolved metabolomics (SIRM) utilizes substrates enriched with stable isotopes like Carbon-13 (¹³C) and Nitrogen-15 (B135050) (¹⁵N) to trace their journey through metabolic networks. nih.govnih.gov By introducing a labeled compound such as this compound into a biological system, the ¹³C and ¹⁵N atoms act as reporters. As the drug is metabolized, these heavy isotopes are incorporated into downstream metabolites. nih.govyoutube.com

NMR spectroscopy can detect these labeled positions, allowing for the unambiguous identification of metabolites derived from the parent drug. nih.gov This approach is invaluable for elucidating metabolic pathways, determining the relative activity or "flux" through different routes, and understanding mechanisms of drug action or resistance. nih.gov For example, studies using ¹³C-labeled glucose have revealed that gemcitabine resistance in pancreatic cancer cells is associated with a reprogramming of glucose metabolism to enhance the pyrimidine (B1678525) synthesis pathway, which produces nucleotides that compete with gemcitabine. nih.gov Applying this principle, ¹³C and ¹⁵N labeling on the gemcitabine molecule itself would allow for direct tracking of its anabolic activation to di- and triphosphate forms and its catabolism to dFdU. caymanchem.com

Two-dimensional (2D) NMR experiments are essential for resolving the complex spectra obtained from biological samples and for the structural elucidation of metabolites. nih.gov

The ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) experiment is a cornerstone of metabolomics. researchgate.net It generates a 2D map correlating each proton (¹H) signal with the signal of the carbon (¹³C) atom to which it is directly attached. wisc.edu This greatly reduces spectral overlap compared to a one-dimensional ¹H spectrum and provides characteristic fingerprints for metabolite identification. nih.govnih.gov The ¹H-¹³C HSQC spectrum of a sample treated with this compound would reveal unique cross-peaks for the drug and any of its metabolites that retain the ¹³C-labeled moieties, facilitating their identification and structural confirmation. hmdb.ca

A more advanced technique is the ¹⁵N-edited ¹H-¹³C HSQC experiment. This method specifically filters for signals from molecules containing a ¹⁵N atom, further simplifying the spectrum and focusing exclusively on nitrogen-containing compounds. acs.org For a drug like gemcitabine, which contains a pyrimidine ring with two nitrogen atoms, this technique is exceptionally powerful. caymanchem.com By applying a ¹⁵N filter, the resulting ¹H-¹³C correlation map would display only the signals from the labeled drug and its nitrogen-containing metabolites, effectively removing interference from non-nitrogenous compounds like carbohydrates. acs.org This approach allows for the simultaneous detection and identification of multiple classes of nitrogenous metabolites, including amino acids and nucleotide bases, making it ideal for studying the metabolic impact of nucleoside analogs. acs.orgnih.govprotein-nmr.org.uk

Other Chromatographic Techniques for Separation and Detection of Nucleoside Analogs and their Epimers

While LC-MS/MS is a dominant technique, other chromatographic methods are also employed for the separation and analysis of nucleoside analogs and their closely related epimers. The choice of technique often depends on the specific analytical challenge, such as the polarity of the compounds and the need to separate structurally similar isomers. nih.gov

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a widely used method for the analysis of gemcitabine. asianpubs.orgajgreenchem.com Separation is typically achieved on a C18 column, where less polar compounds are retained longer. researchgate.net By carefully selecting the mobile phase, which often consists of a buffer and an organic modifier like methanol or acetonitrile, gemcitabine can be separated from its metabolites and other endogenous compounds. asianpubs.orgnih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for the retention and separation of highly polar compounds like gemcitabine and other nucleosides that are poorly retained in RP-HPLC. ajgreenchem.com HILIC employs a polar stationary phase and a mobile phase with a high concentration of organic solvent, creating an aqueous-rich layer on the surface of the stationary phase into which polar analytes can partition. ajgreenchem.com

Column Chromatography using various stationary phases is also a valuable technique, especially for preparative separations. nih.gov Materials like silica (B1680970) gel, or reversed-phase sorbents such as HP20, can be used to separate nucleoside analogs based on differences in polarity. nih.gov Furthermore, specialized columns with boronate-functionalized silica gel can be used for high-affinity capture and separation of nucleosides. nih.gov The ability to separate epimers, which differ only in the stereochemistry at a single chiral center, often requires high-resolution chromatographic methods and careful optimization of conditions. capes.gov.br

Table 3: Chromatographic Techniques for Separation of Nucleoside Analogs

| Technique | Stationary Phase | Typical Mobile Phase | Principle of Separation | Application Example | Reference |

|---|---|---|---|---|---|

| RP-HPLC | C18 (Octadecylsilane) | Methanol:Water or Acetonitrile:Buffer | Partitioning based on hydrophobicity | Quantification of Gemcitabine HCl in plasma | asianpubs.org |

| HILIC | Polar (e.g., silica, amide) | High organic solvent with aqueous buffer | Partitioning into an adsorbed water layer | Retention of hydrophilic Gemcitabine | ajgreenchem.com |

| Column Chromatography | Silica Gel | Petroleum ether, ethyl acetate, n-BuOH | Adsorption based on polarity differences | Separation of nucleosides from mixtures | nih.gov |

| Reversed-Phase Column | HP20 (Polystyrene-divinylbenzene) | Water/Methanol gradients | Adsorption based on hydrophobicity | Enrichment of nucleoside compounds | nih.gov |

Application of 1 Epi Gemcitabine 13c,15n2 Hydrochloride in Metabolic Pathway Elucidation

Investigating Cellular Uptake and Transport Mechanisms of Gemcitabine (B846) and its Epimers in Cellular Models

Gemcitabine, being a hydrophilic molecule, requires specific transport proteins to cross the cell membrane. nih.govnih.gov Its cellular uptake is primarily mediated by human equilibrative nucleoside transporters (hENTs) and human concentrative nucleoside transporters (hCNTs). nih.govnih.govnih.gov The expression levels of these transporters can significantly impact the intracellular concentration of the drug and, consequently, its efficacy. nih.gov

The use of 1'-Epi Gemcitabine-¹³C,¹⁵N₂ Hydrochloride allows for precise investigation of these transport mechanisms. By incubating cellular models with the labeled compound, researchers can accurately quantify its rate of influx and efflux without the confounding signal from endogenous nucleosides. This is particularly important when studying the kinetics of different transporters and how they handle gemcitabine versus its epimers. Techniques like liquid chromatography-mass spectrometry (LC-MS) can selectively detect and quantify the heavy-isotope-labeled analog, providing clear data on transport efficiency.

This approach helps to:

Determine the specific transporters involved in the uptake of gemcitabine epimers.

Quantify differences in transport kinetics between gemcitabine and its epimers.

Investigate mechanisms of transport-related drug resistance, such as reduced expression of key transporters like hENT1. nih.govnih.gov

Table 1: Tracking Cellular Uptake Using Isotopic Labeling

| Analyte | Mass Spectrometry Signal | Utility in Transport Studies |

|---|---|---|

| Endogenous Deoxycytidine | Standard (unlabeled) mass-to-charge ratio (m/z) | Represents the baseline or background cellular nucleoside pool. |

| 1'-Epi Gemcitabine-¹³C,¹⁵N₂ HCl | Elevated m/z due to ¹³C and ¹⁵N isotopes | Allows for specific detection and quantification of the drug analog, enabling precise measurement of its transport rate across the cell membrane. |

Elucidation of Intracellular Phosphorylation Pathways using Isotopic Tracers to Track Active Metabolite Formation

For gemcitabine to exert its cytotoxic effects, it must be activated intracellularly through a series of phosphorylation steps. nih.govnih.gov This metabolic activation is initiated by the enzyme deoxycytidine kinase (dCK), which converts gemcitabine into gemcitabine monophosphate (dFdCMP). nih.govresearchgate.netclinpgx.org This initial step is considered rate-limiting. nih.govnih.govclinpgx.org Subsequently, other kinases convert dFdCMP into the active diphosphate (B83284) (dFdCDP) and triphosphate (dFdCTP) forms. nih.govnih.govresearchgate.net

Using 1'-Epi Gemcitabine-¹³C,¹⁵N₂ Hydrochloride as a tracer allows for the direct observation and quantification of this phosphorylation cascade. As the labeled gemcitabine epimer is converted into its mono-, di-, and triphosphate metabolites, the isotopic labels are retained. This results in a predictable mass shift for each metabolite, which can be easily identified and measured by mass spectrometry. mdpi.com This technique enables researchers to monitor the kinetics of each phosphorylation step, identify potential bottlenecks in the activation pathway, and understand how the epimeric form might affect the efficiency of these enzymatic reactions.

Table 2: Mass Shifts of Labeled Gemcitabine Metabolites

| Metabolite | Abbreviation | Description | Isotopic Label Status |

|---|---|---|---|

| 1'-Epi Gemcitabine-¹³C,¹⁵N₂ | dFdC | Parent drug analog | Labeled with ¹³C and ¹⁵N |

| 1'-Epi Gemcitabine Monophosphate-¹³C,¹⁵N₂ | dFdCMP | First phosphorylated form | Label retained |

| 1'-Epi Gemcitabine Diphosphate-¹³C,¹⁵N₂ | dFdCDP | Second phosphorylated form | Label retained |

| 1'-Epi Gemcitabine Triphosphate-¹³C,¹⁵N₂ | dFdCTP | Final active triphosphate form | Label retained |

Analysis of Deamination Pathways and Inactivation Kinetics of Nucleoside Analogs

A major pathway for the inactivation of gemcitabine is deamination, a reaction catalyzed by the enzyme cytidine (B196190) deaminase (CDA). nih.govclinpgx.orgnih.gov This enzyme converts gemcitabine into its inactive metabolite, 2',2'-difluorodeoxyuridine (dFdU). nih.govclinpgx.org The activity of CDA can significantly reduce the amount of gemcitabine available for activation, serving as a key mechanism of drug resistance. researchgate.net

The use of 1'-Epi Gemcitabine-¹³C,¹⁵N₂ Hydrochloride provides a powerful tool for studying the kinetics of this inactivation pathway. By tracking the conversion of the isotopically labeled substrate (the gemcitabine epimer) to its labeled product (the corresponding dFdU epimer), researchers can precisely measure the rate of deamination. The distinct mass signatures of the substrate and product allow for their simultaneous quantification over time, enabling the calculation of key kinetic parameters such as the Michaelis constant (Km) and maximum reaction velocity (Vmax) for the CDA-mediated reaction. This information is vital for understanding how structural changes, such as epimerization, affect the compound's susceptibility to enzymatic inactivation.

Tracing Metabolic Flux in Pyrimidine (B1678525) Synthesis and Nucleotide Salvage Pathways in Research Models

Metabolic flux analysis (MFA) is a technique used to quantify the rates of metabolic reactions within a biological system. nih.gov Stable isotope tracers are central to MFA, as they allow researchers to follow the flow of atoms through various interconnected pathways. nih.govnih.gov The pyrimidine synthesis pathway, which produces the building blocks for DNA and RNA, is a critical process in proliferating cells. creative-proteomics.com

Studies on Enzymatic Interactions, including Deoxycytidine Kinase (dCK) and Cytidine Deaminase (CDA) Kinetics

The therapeutic window of gemcitabine is largely determined by the balance between its activation by deoxycytidine kinase (dCK) and its inactivation by cytidine deaminase (CDA). nih.gov Therefore, a detailed understanding of the kinetic interactions between gemcitabine analogs and these enzymes is essential.

Isotopically labeled substrates like 1'-Epi Gemcitabine-¹³C,¹⁵N₂ Hydrochloride are ideal for performing precise enzyme kinetic assays. The use of a labeled substrate allows for highly sensitive and specific detection methods, such as LC-MS/MS, which can measure product formation with great accuracy, even at low substrate concentrations. This enables the determination of key kinetic parameters that define the enzyme-substrate interaction. For instance, kinetic studies with purified human dCK and CDA have established the Km values for gemcitabine, providing a benchmark for comparing the enzymatic processing of its epimers. nih.gov

Table 3: Representative Kinetic Parameters of Gemcitabine with Key Enzymes

| Enzyme | Substrate | Kinetic Parameter (Km in µM) | Significance |

|---|---|---|---|

| Deoxycytidine Kinase (dCK) | Deoxycytidine (CdR) | 1.5 nih.gov | Represents the affinity of the enzyme for its natural substrate. |

| Deoxycytidine Kinase (dCK) | Gemcitabine (dFdC) | 4.6 nih.gov | Shows gemcitabine is a good substrate for the activating enzyme. |

| Cytidine Deaminase (CDA) | Deoxycytidine (CdR) | 46.3 nih.gov | Represents the affinity of the inactivating enzyme for a natural substrate. |

| Cytidine Deaminase (CDA) | Gemcitabine (dFdC) | 95.7 nih.gov | Shows gemcitabine is also a substrate for the inactivating enzyme. |

Note: This data for gemcitabine serves as a reference for the types of kinetic studies enabled by isotopically labeled analogs like its 1'-Epi form.

By performing similar assays with 1'-Epi Gemcitabine-¹³C,¹⁵N₂, researchers can determine if the change in stereochemistry at the 1' position alters its affinity for dCK or CDA, thereby predicting its potential activation and inactivation profile.

Research on Stereochemical Aspects and Epimer Specific Biological Interactions

Comparative Studies of 1'-Epi Gemcitabine (B846) with Gemcitabine in Cellular and Preclinical Models

The therapeutic efficacy of Gemcitabine stems from its ability to be taken up by cancer cells and subsequently converted into its active phosphorylated forms, which inhibit DNA synthesis and lead to cell death. nih.gov Comparative studies in various cancer cell lines consistently demonstrate that Gemcitabine is a potent cytotoxic agent, with IC50 values (the concentration required to inhibit cell growth by 50%) in the nanomolar range for sensitive cells like hepatocellular carcinoma and non-small cell lung cancer. caymanchem.comsciencedaily.comnih.gov

In stark contrast, epimers such as 1'-Epi Gemcitabine are generally found to be biologically inactive or significantly less potent. The incorrect stereochemistry at the 1' position critically impairs its ability to be recognized and processed by the necessary cellular components. While specific cytotoxicity data for 1'-Epi Gemcitabine is not extensively published, it is widely understood in medicinal chemistry that such epimers fail to elicit the pharmacological response of the parent drug. For instance, studies on various cancer models, including pancreatic cancer xenografts, show significant tumor growth inhibition with Gemcitabine, an effect not replicated by its inactive stereoisomers. caymanchem.comresearchgate.net

| Compound | Cell Line | Potency Metric (IC50) | Finding |

| Gemcitabine | HepG2 (Hepatocellular Carcinoma) | 5.2 nM | Highly cytotoxic. caymanchem.com |

| Gemcitabine | A549 (Non-Small Cell Lung Cancer) | 16 nM | Highly cytotoxic. caymanchem.com |

| Gemcitabine | Pancreatic Cancer Cell Lines (PANC-1, MIA PaCa-2) | 10-100 µM (reduces viability) | Reduces cell viability. nih.gov |

| 1'-Epi Gemcitabine | Not specified in research | Expected to be significantly higher (less potent) | Generally considered biologically inactive due to stereochemistry. |

This table is generated based on available data for Gemcitabine and established principles of stereoisomer activity.

Stereoselective Interactions with Nucleoside Transporters and Intracellular Metabolizing Enzymes

The journey of Gemcitabine from an extracellular drug to an intracellular active agent is mediated by a series of proteins that exhibit high stereoselectivity.

Nucleoside Transporters: As a hydrophilic molecule, Gemcitabine requires specialized membrane proteins to enter the cell. nih.gov These include human equilibrative nucleoside transporters (hENTs) and human concentrative nucleoside transporters (hCNTs). nih.govnih.gov Studies have shown that functional nucleoside transporters are an absolute prerequisite for Gemcitabine's activity; cells lacking these transporters are highly resistant to the drug. nih.govresearchgate.net The efficiency of transport varies between transporter types, with hENT1 and hCNT1 showing high affinity for Gemcitabine. nih.govresearchgate.net The precise three-dimensional fit between the drug and the transporter's binding site is critical. The altered stereochemistry of 1'-Epi Gemcitabine is expected to result in poor recognition and binding, leading to significantly reduced or completely blocked cellular uptake.

Intracellular Metabolizing Enzymes: Once inside the cell, Gemcitabine must be phosphorylated to become active. This process is initiated by the enzyme deoxycytidine kinase (dCK), which converts Gemcitabine to Gemcitabine monophosphate (dFdCMP). nih.gov This is the rate-limiting step in its activation pathway. nih.gov dCK is highly specific for its substrates, and the correct stereochemical configuration of the nucleoside analog is essential for it to fit into the enzyme's active site. Research confirms that dCK is a key determinant of Gemcitabine resistance; its inactivation renders cells unresponsive to the drug. nih.gov The 1'-epimer, with its incorrect orientation, is a poor substrate for dCK, meaning it is not efficiently phosphorylated. This failure of the first and most critical activation step is a primary reason for its lack of cytotoxic activity.

Differential Metabolic Fates and Metabolite Formation Profiles of Stereoisomers

The metabolic pathway of Gemcitabine involves a delicate balance between activation and inactivation. After initial phosphorylation by dCK, further phosphorylation yields the active diphosphate (B83284) (dFdCDP) and triphosphate (dFdCTP) forms. nih.gov These active metabolites inhibit ribonucleotide reductase and are incorporated into DNA, respectively, leading to the intended anticancer effect. nih.gov

Conversely, a major inactivation pathway for Gemcitabine is deamination by the enzyme cytidine (B196190) deaminase (CDA), which converts it into the inactive metabolite 2',2'-difluorodeoxyuridine (dFdU). nih.govnih.gov This process is highly efficient, with a majority of administered Gemcitabine being rapidly converted to dFdU in the liver and blood. nih.gov

For 1'-Epi Gemcitabine, the metabolic fate is starkly different due to its failure to be a substrate for dCK. Because it is not phosphorylated, it cannot proceed down the activation pathway to form dFdCMP, dFdCDP, or dFdCTP. Consequently, it does not accumulate inside cells in an active form. While it could theoretically be a substrate for CDA, its inability to be activated is the more critical determinant of its inactivity. The use of the isotopically labeled compound, 1'-Epi Gemcitabine-13C,15N2 Hydrochloride, is specifically designed to allow researchers to trace these differential metabolic pathways and confirm the lack of active metabolite formation from the epimer. medchemexpress.com

| Stereoisomer | Primary Metabolic Step | Key Metabolites Formed | Resulting Activity |

| Gemcitabine | Phosphorylation by dCK. nih.gov | dFdCMP, dFdCDP, dFdCTP (active); dFdU (inactive). nih.gov | Biologically Active |

| 1'-Epi Gemcitabine | Not a substrate for dCK. | No significant formation of phosphorylated metabolites. | Biologically Inactive |

Impact of Stereochemistry on Substrate Recognition and Molecular Target Engagement

Stereochemistry is the ultimate determinant of a drug's ability to engage with its molecular targets. For Gemcitabine, the process begins with recognition by transporters and is followed by a precise fit into the active site of dCK. The proper (β-anomer) configuration of Gemcitabine allows the sugar and base moieties to orient correctly for phosphorylation.

The 1'-Epi Gemcitabine is an α-anomer, and this inversion at the anomeric carbon (C1') fundamentally changes the molecule's shape. scbt.compharmaffiliates.com This new shape prevents it from being recognized as a substrate by the key enzymes in its activation pathway.

Deoxycytidine Kinase (dCK): The active site of dCK is tailored to the specific stereochemistry of deoxycytidine and its analogs like Gemcitabine. The incorrect presentation of the nucleobase and sugar in the 1'-epimer prevents the necessary interactions for catalysis, thus blocking the production of dFdCMP. nih.gov

Ribonucleotide Reductase (RNR) and DNA Polymerase: Even if 1'-Epi Gemcitabine were to be phosphorylated by some alternative, inefficient mechanism, its resulting triphosphate form would have the wrong stereochemistry to effectively inhibit RNR or be incorporated into a growing DNA strand by DNA polymerase. These target enzymes have highly conserved active sites that are exquisitely sensitive to the substrate's three-dimensional structure.

Advanced Research Applications of Stable Isotope Labeled Gemcitabine Derivatives

Mechanistic Investigations of Drug Resistance in Cellular Systems Using Stable Isotope-Resolved Metabolomics

Stable isotope-resolved metabolomics (SIRM) is a powerful technique used to trace the metabolic fate of compounds within cellular systems. nih.govfrontiersin.org By using a labeled compound like 1'-Epi Gemcitabine-13C,15N2 Hydrochloride, researchers can introduce it to both drug-sensitive and drug-resistant cancer cell lines. The heavy isotopes act as a tracer, allowing for the precise tracking of the epimer as it is transported into the cell, phosphorylated by kinases, and incorporated into other metabolic pathways. clinpgx.org

In drug-resistant cells, metabolic pathways may be altered to prevent the drug's activation or to enhance its detoxification and efflux. For example, resistance to gemcitabine (B846) can be associated with changes in the expression of activating enzymes like deoxycytidine kinase or inactivating enzymes like cytidine (B196190) deaminase. clinpgx.org Using the labeled epimer, researchers can quantify the rate of formation of its metabolites in resistant versus sensitive cells. A significant decrease in the formation of the labeled triphosphate metabolite in a resistant cell line would provide direct evidence of impaired drug activation. Untargeted SIRM workflows can further reveal previously unknown metabolic alterations that contribute to resistance. frontiersin.org

Table 1: Illustrative Metabolite Tracing in Sensitive vs. Resistant Cells This table illustrates hypothetical data from a SIRM experiment to demonstrate the application of a labeled compound. Actual results may vary.

| Labeled Species | Sensitive Cell Line (Relative Abundance) | Resistant Cell Line (Relative Abundance) | Potential Interpretation |

|---|---|---|---|

| 1'-Epi Gemcitabine-13C,15N2 (Parent) | 100 | 105 | Similar initial uptake |

| Labeled Monophosphate | 85 | 30 | Decreased activation in resistant cells |

| Labeled Triphosphate (Active) | 60 | 5 | Significantly impaired activation pathway |

| Labeled Inactive Metabolite (dFdU form) | 15 | 70 | Increased detoxification in resistant cells |

Studies on Drug-Drug Interactions Affecting Gemcitabine and its Epimer Metabolism in Preclinical Models

When drugs are administered in combination, they can influence each other's pharmacokinetic and metabolic profiles. nih.gov For instance, one drug might induce or inhibit cytochrome P450 (CYP) enzymes or cellular transporters that are critical for the metabolism and disposition of a co-administered drug. nih.gov Investigating these interactions is crucial, especially for chemotherapy regimens where multiple agents are often used. clinpgx.org

This compound is an ideal tool for such preclinical studies. In a typical study design, a preclinical model (e.g., a rat or mouse model) would be administered the unlabeled therapeutic agent (e.g., gemcitabine or its epimer) along with a second interacting drug. The labeled compound is then used as a perfect internal standard for the quantification of the unlabeled drug and its metabolites by LC-MS/MS. caymanchem.com Its identical chemical structure but different mass ensures that it behaves the same way during sample extraction and analysis, but is clearly distinguishable by the mass spectrometer. This allows for highly accurate quantification, revealing even subtle changes in the drug's metabolism caused by the co-administered agent. For example, studies have investigated the interaction of gemcitabine with herbal medicines, where the labeled standard would be essential to precisely measure changes in plasma concentrations of the parent drug and its metabolites. mdpi.com

Development of High-Resolution Multimodal Imaging Techniques with Labeled Analogs (e.g., Mass Spectrometry Imaging for Intratumor Distribution)

Understanding where a drug and its active metabolites accumulate within a tumor is vital, as heterogeneous distribution can lead to treatment failure. nih.govnih.gov Mass Spectrometry Imaging (MSI) is a technique that visualizes the spatial distribution of molecules directly in tissue sections. ru.nlcolumbia.edu By analyzing a slice of a tumor from a preclinical model treated with a drug, MSI can create a map showing the location of the parent drug and its various metabolites. acs.org

Using a labeled analog like this compound enhances the power of MSI. The unique mass of the labeled compound allows it to be detected with high specificity, eliminating any potential confusion with endogenous molecules of a similar mass. This enables researchers to precisely map the intratumor distribution of the 1'-epimer and its labeled metabolites. nih.gov These molecular maps can then be overlaid with other imaging modalities, such as histology or immunofluorescence, to correlate drug location with specific tumor regions, like areas of high proliferation, necrosis, or dense stroma. nih.govacs.org Such studies have revealed that the distribution of active gemcitabine metabolites, rather than the parent drug, often correlates with regions of high cellular activity and DNA damage. nih.gov

Application in Quantitative Proteomics and Metabolomics to Study Global Cellular Responses to Nucleoside Analogs

The introduction of a cytotoxic agent like a nucleoside analog triggers a complex cascade of events within a cancer cell. Quantitative proteomics and metabolomics aim to capture these global changes by measuring the levels of thousands of proteins and metabolites simultaneously. mdpi.com Techniques like SILAC (Stable Isotope Labeling with Amino Acids in Cell Culture) are often used in proteomics to compare protein abundance between treated and untreated cells. nih.gov

This compound can be used as the specific perturbing agent in such experiments. Researchers can treat a cell culture with the labeled epimer and then use mass spectrometry-based proteomics to identify which proteins are up- or down-regulated in response. scienceopen.com For example, a proteomics study might reveal that treatment with the gemcitabine epimer leads to an increase in DNA repair proteins and a decrease in proteins involved in cell cycle progression. scienceopen.combiorxiv.org These findings provide a systems-level view of the drug's mechanism of action and can uncover novel biomarkers of response or resistance. mdpi.com

Future Directions and Emerging Research Avenues

Integration of Multi-Omics Data with Isotopic Tracing Studies for Systems-Level Understanding

A significant frontier in biomedical research is the integration of multiple "omics" disciplines to create a holistic picture of a biological system. e-enm.orgnih.govnih.gov Isotopic tracing studies using compounds like 1'-Epi Gemcitabine-13C,15N2 Hydrochloride are poised to be a cornerstone of this approach. By tracking the labeled atoms from the epi-gemcitabine molecule, researchers can generate precise data on its metabolic fate. This metabolomic data can then be integrated with genomics, transcriptomics, and proteomics to build comprehensive models of cellular responses. e-enm.orgnih.gov

For instance, by exposing cancer cells to this compound, researchers can trace the incorporation of ¹³C and ¹⁵N into various metabolic pathways. embopress.orgnih.gov This information, when layered with transcriptomic (RNA-seq) and proteomic data, can reveal how the cell's genetic and protein expression profiles influence the drug's metabolism and efficacy. e-enm.org This integrated approach allows for the identification of key regulatory nodes and pathways that determine cellular sensitivity or resistance to gemcitabine (B846), offering a systems-level perspective that is unachievable with any single omics technology alone. nih.gov

| Research Approach | Data Generated | Potential Insights |

| Isotopic Tracing | Fate of labeled atoms from 1'-Epi Gemcitabine-13C,15N2 HCl | Drug uptake, metabolic conversion, and incorporation into macromolecules. |

| Genomics | DNA sequence variations | Genetic predispositions to drug response or resistance. |

| Transcriptomics | Gene expression levels (RNA) | Cellular pathways activated or suppressed in response to the drug. |

| Proteomics | Protein abundance and modifications | Identification of enzymes metabolizing the drug and proteins targeted by it. |

| Metabolomics | Global metabolite profiles | Overall metabolic state of the cell and its perturbation by the drug. |

This table illustrates how data from different omics platforms can be integrated with isotopic tracing to provide a comprehensive understanding of drug action.

Computational Modeling and Simulation of Metabolic Networks Using Isotopic Data to Predict Metabolic Responses

The quantitative data derived from tracing this compound can serve as critical input for computational models of cellular metabolism. These mechanism-based mathematical models can simulate the complex network of biochemical reactions that gemcitabine and its metabolites undergo within the cell. nih.gov

By parameterizing these models with experimental data on the flow of ¹³C and ¹⁵N isotopes, scientists can create highly predictive simulations of how cells will respond to gemcitabine under various conditions. For example, a model could predict how alterations in the activity of a specific enzyme, such as cytidine (B196190) deaminase, would affect the metabolic flux of gemcitabine and ultimately impact cell viability. nih.gov Such models can capture key features of drug action, including cell cycle arrest and the induction of apoptosis. nih.gov This approach allows for in silico experiments that can rapidly test hypotheses, identify potential resistance mechanisms, and suggest optimal therapeutic strategies, thereby accelerating the pace of research and drug development. nih.gov

Expanding the Scope of Stable Isotope Labeling to Novel Gemcitabine Prodrugs and Derivative Research

Gemcitabine's clinical efficacy can be limited by factors such as rapid enzymatic deamination and the development of chemoresistance. nih.gov To overcome these challenges, researchers are actively developing novel prodrugs of gemcitabine. nih.govnih.gov These are modified versions of the drug designed to have improved stability, better tumor targeting, and more efficient cellular uptake. nih.gov Examples include conjugating gemcitabine with amino acids or lipids like Vitamin E. mdpi.comresearchgate.net

The application of stable isotope labeling, using strategies analogous to the synthesis of this compound, to these new prodrugs is a logical and powerful next step. By synthesizing ¹³C and ¹⁵N-labeled versions of these novel prodrugs, researchers can precisely track their journey in biological systems. This would enable detailed studies of their:

Stability: Quantifying the rate of release of the active gemcitabine from the prodrug form.

Metabolism: Delineating the metabolic pathways of the entire prodrug molecule.

Bioavailability: Measuring the efficiency of delivery to target tissues.

This approach would provide invaluable data for optimizing the design of next-generation gemcitabine-based therapies. nih.govmdpi.com

| Prodrug Strategy | Rationale | Application of Isotopic Labeling |

| Amino Acid Conjugates | To enhance uptake by amino acid transporters overexpressed in cancer cells. researchgate.net | Trace the uptake and intracellular cleavage of the conjugate. |

| Lipid Conjugates (e.g., Vitamin E) | To increase lipophilicity, improve membrane permeability, and enhance stability. mdpi.com | Monitor circulation half-life, tissue distribution, and release of active drug. |

| ROS-Activated Prodrugs | To achieve tumor-specific drug release in the high reactive oxygen species (ROS) environment of cancer cells. nih.gov | Confirm site-specific activation and quantify drug release in response to ROS. |

This table outlines how stable isotope labeling can be applied to investigate the fate and efficacy of different gemcitabine prodrug strategies.

Development of Novel Analytical Probes Based on Labeled Epimers for Investigating Specific Biological Pathways

The existence of gemcitabine epimers, such as 1'-Epi Gemcitabine, provides an opportunity to develop highly specific analytical probes. synthinkchemicals.com An epimer is a type of stereoisomer that differs in the configuration at only one stereocenter. This subtle structural difference can lead to significant changes in how the molecule interacts with enzymes and other proteins.

By using this compound as a starting point, novel activity-based probes can be designed. nih.gov These probes could be modified with reactive groups or reporter tags to allow for the identification and characterization of proteins that interact specifically with this epimer. Such tools would be invaluable for:

Target Identification: Discovering previously unknown cellular targets of gemcitabine and its isomers. nih.gov

Mechanism of Resistance: Investigating whether differential processing of epimers by cellular enzymes contributes to drug resistance. nih.gov

Pathway Analysis: Elucidating the specific biological pathways that are modulated by different stereoisomers of the drug.

The development of such probes, leveraging the precise tracking capabilities of stable isotope labeling, would offer a deeper understanding of the nuanced pharmacology of gemcitabine and its derivatives. nih.gov

Q & A

Basic Research Questions

Q. What methodological considerations are critical for synthesizing 1'-Epi Gemcitabine-¹³C,¹⁵N₂ Hydrochloride?

- Answer: Synthesis requires precise isotopic incorporation at specific atomic positions (¹³C at the 1' carbon; ¹⁵N₂ at the nucleobase nitrogens). Key steps include:

- Use of isotopically enriched precursors (e.g., ¹³C-labeled sugars, ¹⁵N₂-labeled cytosine analogs) .

- Optimization of reaction conditions (pH, temperature) to retain stereochemical integrity, particularly for the 1'-epimer configuration.

- Validation via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) to confirm isotopic purity (>98%) and correct stereochemistry .

- Table 1: Key Synthesis Parameters

| Parameter | Requirement | Validation Method |

|---|---|---|

| Isotopic Purity | ≥98% | HRMS, NMR |

| Stereochemical Integrity | Retention of 1'-epimer configuration | Chiral HPLC |

Q. How can researchers detect and quantify 1'-Epi Gemcitabine-¹³C,¹⁵N₂ Hydrochloride in biological matrices?

- Answer:

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

- Utilize isotopic peaks (e.g., +2 Da for ¹³C, +2 Da for ¹⁵N₂) to distinguish labeled vs. unlabeled analogs .

- Internal standards (e.g., deuterated gemcitabine) improve quantification accuracy .

- Sample Preparation: Acidic extraction (0.1% formic acid) enhances recovery from plasma/tissue homogenates .

- Table 2: Analytical Performance Metrics

| Technique | Limit of Detection (LOD) | Precision (RSD%) | Reference |

|---|---|---|---|

| LC-MS/MS | 0.1 ng/mL | <5% | |

| HPLC-UV | 10 ng/mL | <10% |

Q. What experimental controls are essential for pharmacokinetic (PK) studies using this compound?

- Answer:

- Isotopic Dilution Controls: Co-administer unlabeled gemcitabine to assess isotopic interference .

- Matrix Effects: Validate assays in relevant biological fluids (plasma, urine) to account for ion suppression/enhancement .

- Stability Testing: Evaluate degradation under storage conditions (-80°C, ≤6 months) .

Advanced Research Questions

Q. How should researchers address contradictions in data on 1'-Epi Gemcitabine’s metabolic stability vs. parent compound?

- Answer:

- Mechanistic Studies: Compare enzymatic kinetics (e.g., deoxycytidine kinase phosphorylation rates) using labeled vs. unlabeled analogs .

- Isotope Effect Analysis: Quantify kinetic isotope effects (KIE) to determine if ¹³C/¹⁵N substitution alters reaction rates .

- Triangulation: Cross-validate findings with orthogonal methods (e.g., radiolabeled tracers, CRISPR-edited cell models) .

Q. Does isotopic labeling alter the compound’s mechanism of action (e.g., DNA synthesis inhibition)?

- Answer:

- In Vitro Assays: Compare IC₅₀ values in cancer cell lines (e.g., pancreatic, NSCLC) using labeled vs. unlabeled compounds .

- Autophagy/Apoptosis Markers: Quantify LC3-II/p62 (autophagy) and caspase-3 (apoptosis) to confirm biological equivalence .

- Theoretical Modeling: Molecular dynamics simulations assess isotopic impact on drug-DNA interactions .

Q. How can ¹³C/¹⁵N₂ labeling be integrated with multi-omics approaches to study resistance mechanisms?

- Answer:

- Metabolomic Tracing: Track ¹³C-labeled metabolites (e.g., dFdCTP) via flux analysis to map nucleotide salvage pathways .

- Proteomic Profiling: Use ¹⁵N₂-labeled nucleosides to quantify incorporation into DNA repair enzymes (e.g., ERCC1) via SILAC .

- Data Integration: Combine metabolomic/proteomic datasets with transcriptomics (RNA-seq) to identify resistance-associated pathways .

Methodological Best Practices

- Data Validation: Ensure isotopic purity via HRMS/NMR and biological activity via dose-response curves .

- Ethical Compliance: Adhere to institutional guidelines for handling labeled compounds (e.g., waste disposal, radiation safety) .

- Reproducibility: Document synthesis protocols and analytical parameters in line with FAIR data principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.